molecular formula C14H17Cl2NO4 B2710410 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 1421496-81-2

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Cat. No.: B2710410
CAS No.: 1421496-81-2
M. Wt: 334.19
InChI Key: JZFNZHUERANLRO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group substituted with a hydroxy- and hydroxymethyl-functionalized cyclopentane ring. This compound belongs to a broader class of phenoxyacetamides, which are structurally related to plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D) and synthetic auxin agonists .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c15-9-1-2-13(11(16)4-9)21-7-14(20)17-10-3-8(6-18)12(19)5-10/h1-2,4,8,10,12,18-19H,3,5-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFNZHUERANLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivative. This is followed by the introduction of the cyclopentyl ring through a series of reactions, including esterification, reduction, and hydroxylation. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The dichlorophenoxy group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its interactions with various biological targets. Notably, it has shown promising activity as a selective ligand for sigma receptors, particularly the sigma-1 receptor. Research indicates that it exhibits high affinity and selectivity, which is crucial for developing analgesic medications .

Case Study: Sigma Receptor Binding

  • Objective : Evaluate the binding affinity of the compound to sigma receptors.
  • Method : In vitro binding assays were conducted.
  • Findings : The compound demonstrated a Ki value of 42 nM for sigma-1 receptors, indicating strong binding affinity .

Antinociceptive Effects

The antinociceptive properties of the compound have been explored through various animal models. Its efficacy in reducing pain responses has been documented, suggesting its potential as an analgesic agent.

Case Study: Formalin Test

  • Objective : Assess antinociceptive effects in a pain model.
  • Method : Administration of varying doses in formalin-induced pain models.
  • Results : Significant reduction in nociception was observed at doses ranging from 10 to 300 µg/paw .

Cancer Research

The compound's structural characteristics suggest potential applications in oncology. Its ability to interact with specific cellular pathways may contribute to anti-cancer activities.

Case Study: Inhibition of Tumor Growth

  • Objective : Investigate effects on cancer cell lines.
  • Method : Testing against various cancer cell lines in vitro.
  • Results : Preliminary findings indicate that the compound may inhibit growth in certain resistant cancer types .

Table 1: Summary of Pharmacological Activities

Activity TypeTargetAffinity (Ki)Reference
Sigma-1 Receptor BindingSigma Receptor42 nM
Antinociceptive EffectPain ModelsVariable
Tumor Growth InhibitionCancer Cell LinesVariable

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide

  • Molecular Formula: C₁₅H₁₃Cl₂NO₂ vs. C₁₅H₂₁Cl₂NO₄ (target compound) .
  • Key Differences : Replacement of the 4-methylphenyl group with a 3-hydroxy-4-(hydroxymethyl)cyclopentyl moiety introduces hydrogen-bonding capacity and increased polarity.
  • Physicochemical Properties: logP: 4.486 (analog) vs. estimated lower logP for the target due to hydrophilic hydroxyl groups . Hydrogen Bond Donors: 1 (analog) vs.

N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d)

  • Structure : Features a pentanamide chain and methylenedioxybenzyl group .
  • Synthesis Yield: 15% (6d) vs. higher yields (~90%) reported for simpler phenoxyacetamides .

2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA)

  • Functional Groups : Includes a thiol (-SH) group, enabling disulfide bond formation in enzyme binding .
  • Binding Affinity : Shows caspase-7 inhibition, whereas the target’s cyclopentyl group may favor alternative protease or COX-2 interactions .

Pharmacological and Biochemical Profiles

COX-2 Inhibition

  • Target Compound : Molecular docking studies predict enhanced COX-2 binding due to hydroxyl groups on the cyclopentyl ring, mimicking the thiourea pharmacophore in analogs like 7h .
  • Superiority Over 2,4-D : Derivatives with alkylamide/thiourea groups (e.g., 7a–h ) exhibit stronger enzyme-complex stability than 2,4-D, suggesting similar advantages for the target compound .

Caspase Interaction

  • Analogues: Rutin and 2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide bind caspase-7 via hydrophobic and hydrogen-bond interactions .
  • Target Compound : The cyclopentyl substituent may reduce caspase affinity compared to thiol-containing analogs but could redirect selectivity toward other apoptotic pathways.

Data Tables

Table 1. Key Physicochemical Properties

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors
Target Compound 310.18* ~3.5* 2 4
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 310.18 4.486 1 3
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(4-methylphenoxy)acetamide 279.33 - 2 4

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic derivative known for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C14H18Cl2N2O3C_{14}H_{18}Cl_2N_2O_3 with a molecular weight of approximately 320.21 g/mol. The structure features a dichlorophenoxy group, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, including:

  • σ1 Receptors : It exhibits significant affinity for σ1 receptors, which are implicated in pain modulation and neuroprotection. Studies have shown that compounds with similar structures can selectively bind to these receptors, influencing nociceptive pathways .
  • 17β-HSD Inhibition : The compound has been evaluated for its inhibitory effects on 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. In vitro assays revealed that certain analogs demonstrate potent inhibition, suggesting potential applications in hormone-related disorders .

Biological Activity Overview

The biological activity of the compound encompasses various pharmacological effects:

  • Antinociceptive Effects : In animal models, the compound has shown promising antinociceptive properties, significantly reducing pain responses in formalin-induced tests .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antiproliferative effects against certain cancer cell lines, although specific data on this compound is limited .

Case Study 1: Antinociceptive Evaluation

A study investigated the antinociceptive effects of similar compounds on pain models. The results indicated a dose-dependent reduction in pain behavior when administered intrathecally, highlighting the potential of σ1 receptor ligands in pain management .

Case Study 2: Inhibition of 17β-HSD

In a series of experiments assessing the inhibition of 17β-HSD, several analogs were synthesized and tested. One notable compound demonstrated an IC50 value of 700 nM against 17β-HSD Type 3, suggesting significant biological activity that warrants further exploration .

Data Tables

Compound Target IC50 (nM) Biological Effect
Compound Aσ1 Receptor42Antinociceptive
Compound B17β-HSD Type 3700Hormone regulation
Compound CCancer Cell LinesVariesAntiproliferative

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